molecular formula C23H49N5O14 B10818391 AMikacin (hydrate)

AMikacin (hydrate)

カタログ番号: B10818391
分子量: 619.7 g/mol
InChIキー: HTIYBCNQNDBBJH-GCZBSULCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Amikacin (hydrate) is synthesized by acylation with the L-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety of kanamycin A . This process involves several steps, including the protection of amino groups, selective acylation, and deprotection.

Industrial Production Methods: Industrial production of amikacin (hydrate) involves large-scale fermentation processes to produce kanamycin A, followed by chemical modification to introduce the L-(-)-γ-amino-α-hydroxybutyryl side chain . The final product is then purified and crystallized to obtain amikacin (hydrate) in its desired form.

化学反応の分析

Types of Reactions: Amikacin (hydrate) undergoes various chemical reactions, including:

    Oxidation: Amikacin can be oxidized under specific conditions, leading to the formation of degradation products.

    Reduction: Reduction reactions can modify the functional groups present in amikacin, altering its activity.

    Substitution: Substitution reactions can occur at the amino groups, leading to the formation of derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various alkylating or acylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions include modified aminoglycosides with altered antibacterial activity and pharmacokinetic properties .

科学的研究の応用

Amikacin (hydrate) has a wide range of scientific research applications, including:

類似化合物との比較

    Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.

    Tobramycin: Similar to amikacin but with different pharmacokinetic properties and clinical uses.

    Kanamycin: The parent compound from which amikacin is derived, with a broader spectrum of activity but higher toxicity.

Uniqueness of Amikacin (hydrate): Amikacin (hydrate) is unique due to its resistance to many aminoglycoside-modifying enzymes, making it effective against multidrug-resistant bacteria . Its ability to bind to multiple sites on the bacterial ribosome enhances its antibacterial activity and reduces the likelihood of resistance development .

特性

分子式

C23H49N5O14

分子量

619.7 g/mol

IUPAC名

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;methane;hydrate

InChI

InChI=1S/C22H43N5O13.CH4.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H4;1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;;/m0../s1

InChIキー

HTIYBCNQNDBBJH-GCZBSULCSA-N

異性体SMILES

C.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O

正規SMILES

C.C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。